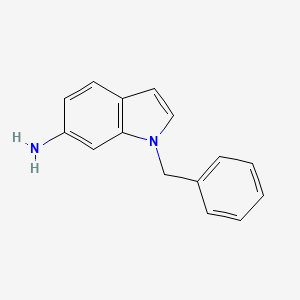
2-Methyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid hydrobromide
Descripción general
Descripción
2-Methyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid is a chemical compound with the CAS Number: 54329-54-3 . It has a molecular weight of 191.23 . The compound is typically stored in a dry room at normal temperature . It is a solid substance .
Synthesis Analysis
The synthesis of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid derivatives has been reported in the literature . The process involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent . The resulting intermediate is then converted to an alkyl chloride using SOCl2, which is then used to alkylate various amines to yield the final compounds .Molecular Structure Analysis
The InChI code for 2-Methyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid is 1S/C11H13NO2/c1-12-7-9-5-3-2-4-8(9)6-10(12)11(13)14/h2-5,10H,6-7H2,1H3,(H,13,14) . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis
2-Methyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid is a solid substance . It has a molecular weight of 191.23 . The compound is typically stored in a dry room at normal temperature .Aplicaciones Científicas De Investigación
Chemical Derivatives and Characterization
2-Methyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid hydrobromide is a key intermediate in the synthesis of various derivatives, which have been characterized by methods like elemental analyses, NMR spectra, and optical rotation. For instance, derivatives such as the hydrochloride of methyl ester, N-carboxy anhydride, and N-acetyl derivative have been prepared and characterized (Jansa, Macháček, & Bertolasi, 2006). These derivatives are crucial for further chemical transformations and the study of their chemical behavior.
Anticancer Potential
The tetrahydroisoquinoline moiety is common in biologically active molecules, making its derivatives potential candidates for pharmaceutical agents. Research has shown that derivatives of 1,2,3,4-tetrahydroisoquinoline exhibit a range of biological properties, including antitumor activities. For example, certain derivatives have been synthesized and evaluated for their in vitro anticancer activity, showing significant cytotoxicity against various breast cancer cell lines (Redda, Gangapuram, & Ardley, 2010).
Synthesis of Pharmacologically Interesting Compounds
The 1,2,3,4-tetrahydroisoquinoline structure has been utilized in the synthesis of compounds with pharmacological interest. Research has explored various synthetic methods and conditions to produce these compounds, aiming to incorporate pharmacophoric substituents and fragments of known pharmacological relevance (Kandinska, Kozekov, & Palamareva, 2006).
Application in Cystic Fibrosis Treatment
Derivatives of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid have been identified to increase chloride transport in cells expressing mutant cystic fibrosis transmembrane conductance regulator (CFTR) protein. These compounds have shown promise in improving compound potency, offering potential therapeutic benefits for cystic fibrosis treatment (Hirth et al., 2005).
Novel Synthesis Methods
Efficient synthetic routes have been developed for novel 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid derivatives. These methods often involve cycloaddition reactions, showcasing the versatility and utility of the 1,2,3,4-tetrahydroisoquinoline structure in synthesizing a wide range of target compounds (Kotha & Banerjee, 2007).
Safety and Hazards
The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . It has hazard statements H302-H315-H319-H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and rinsing cautiously with water for several minutes in case of contact with eyes (P305+P351+P338) .
Mecanismo De Acción
Target of Action
It is known that 1,2,3,4-tetrahydroisoquinolines (thiqs), a class of compounds to which this molecule belongs, have diverse biological activities against various infective pathogens and neurodegenerative disorders .
Mode of Action
Studies suggest that thiqs may interact with their targets through binding affinity .
Biochemical Pathways
Thiqs are known to exert diverse biological activities, suggesting they may influence multiple pathways .
Result of Action
Related thiq compounds have been associated with neurodegenerative disorders , suggesting potential neurotoxic effects.
Propiedades
IUPAC Name |
2-methyl-3,4-dihydro-1H-isoquinoline-3-carboxylic acid;hydrobromide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2.BrH/c1-12-7-9-5-3-2-4-8(9)6-10(12)11(13)14;/h2-5,10H,6-7H2,1H3,(H,13,14);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SABJDKNFWNGJER-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC2=CC=CC=C2CC1C(=O)O.Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![trans-hexahydro-1H-cyclopenta[c]furan-5-one](/img/structure/B3112037.png)

![[3-(Benzyloxy)-5-chlorophenyl]methanamine](/img/structure/B3112048.png)

![[(3S,4S)-1-benzyl-4-methylpyrrolidin-3-yl]methanol](/img/structure/B3112064.png)

![5-(trifluoromethyl)-1-[4-(trifluoromethyl)phenyl]pyrazole-4-carboxylic Acid](/img/structure/B3112094.png)

![(1R,2R,4S)-7-Azabicyclo[2.2.1]heptan-2-ol hydrochloride](/img/structure/B3112111.png)

![methyl 4-oxo-4H,5H,6H,7H,8H-furo[3,2-c]azepine-3-carboxylate](/img/structure/B3112117.png)

